molecular formula C21H28BrNO B12798008 Methadone hydrobromide CAS No. 23142-53-2

Methadone hydrobromide

Cat. No.: B12798008
CAS No.: 23142-53-2
M. Wt: 390.4 g/mol
InChI Key: FSICAXDYXLRLRG-UHFFFAOYSA-N
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Description

Methadone hydrobromide is a synthetic opioid analgesic used primarily for the management of severe pain and for the treatment of opioid dependence. It is a salt form of methadone, which is known for its long duration of action and unique pharmacological profile. This compound works by mimicking the effects of endogenous opioids in the body, providing pain relief and reducing withdrawal symptoms in individuals with opioid addiction .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methadone hydrobromide is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of diphenylacetonitrile with dimethylamino-2-chloropropane in the presence of a base to form methadone. This is followed by the addition of hydrobromic acid to produce this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis under controlled conditions. The process includes the purification of the final product through recrystallization from a mixture of methanol and ether to obtain high-purity this compound crystals .

Chemical Reactions Analysis

Types of Reactions: Methadone hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methadone hydrobromide has a wide range of scientific research applications:

Mechanism of Action

Methadone hydrobromide exerts its effects primarily through agonism at the µ-opioid receptor. It also acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor and inhibits the reuptake of serotonin and norepinephrine. These actions contribute to its analgesic properties and its ability to reduce opioid withdrawal symptoms. The molecular targets include the µ-opioid receptor, NMDA receptor, and monoamine transporters .

Comparison with Similar Compounds

Methadone hydrobromide is compared with other opioid analgesics such as:

Uniqueness: this compound’s unique combination of µ-opioid receptor agonism, NMDA receptor antagonism, and monoamine reuptake inhibition sets it apart from other opioids, making it particularly effective for managing severe pain and opioid dependence .

Biological Activity

Methadone hydrobromide is a synthetic opioid primarily used in the treatment of chronic pain and opioid use disorder. Its biological activity is characterized by its interaction with various receptors, pharmacokinetic properties, and its metabolism, which significantly influence its therapeutic effects and side effects.

Methadone primarily acts as an agonist at the μ-opioid receptor, similar to other opioids. However, it also exhibits antagonistic properties at the N-methyl-D-aspartate (NMDA) receptor, which may contribute to its effectiveness in managing neuropathic pain and reducing opioid cravings in dependent individuals .

Key Receptor Interactions:

  • μ-opioid receptor : Responsible for analgesic effects.
  • NMDA receptor : Involved in pain modulation and may help prevent tolerance development.
  • α3β4 neuronal nicotinic acetylcholine receptor : Methadone acts as a noncompetitive antagonist at this receptor, which may influence its effects on addiction and withdrawal .

Pharmacokinetics

This compound is well-absorbed when taken orally, with high bioavailability. Its pharmacokinetic profile is marked by significant interindividual variability:

  • Absorption : Rapid absorption with peak plasma concentrations reached within 1 to 5 hours post-administration.
  • Distribution : High protein binding (60-90%), primarily to α1-acid glycoprotein.
  • Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes (CYP3A4, CYP2B6, CYP2D6), leading to various metabolites .
  • Half-life : Varies widely (15 to 60 hours), necessitating careful dosage adjustments during maintenance therapy .

Biological Effects

Methadone's biological activity extends beyond pain relief and includes various physiological effects:

  • Analgesia : Effective for both acute and chronic pain management.
  • Sedation and Respiratory Depression : Common side effects due to its action on opioid receptors.
  • Tolerance and Dependence : Prolonged use can lead to tolerance, requiring higher doses for the same effect, and potential withdrawal symptoms upon cessation .

Case Studies

Several studies have demonstrated the efficacy of methadone in different clinical settings:

  • Chronic Pain Management :
    • A study involving patients with chronic pain showed that methadone provided significant pain relief while allowing for lower doses compared to traditional opioids due to its long half-life and unique receptor activity .
  • Opioid Use Disorder Treatment :
    • In a cohort of patients undergoing methadone maintenance therapy, results indicated substantial reductions in illicit opioid use and improved retention in treatment programs. Plasma concentrations were monitored, revealing variations that necessitated individualized dosing regimens .

Research Findings

Recent research highlights the complexity of methadone's pharmacological profile:

Study FocusFindings
MetabolismMethadone's metabolism shows significant variability due to genetic factors affecting CYP450 enzyme activity .
EfficacyMethadone has been shown to reduce cravings and withdrawal symptoms more effectively than some other opioids due to its NMDA antagonism .
Side EffectsCommon side effects include sedation, constipation, and potential cardiac issues related to sodium channel blockade .

Properties

CAS No.

23142-53-2

Molecular Formula

C21H28BrNO

Molecular Weight

390.4 g/mol

IUPAC Name

6-(dimethylamino)-4,4-diphenylheptan-3-one;hydrobromide

InChI

InChI=1S/C21H27NO.BrH/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17H,5,16H2,1-4H3;1H

InChI Key

FSICAXDYXLRLRG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2.Br

Origin of Product

United States

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